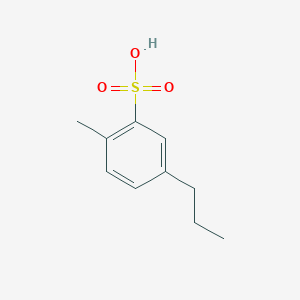![molecular formula C16H15NO7 B14355208 3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid CAS No. 90429-07-5](/img/structure/B14355208.png)
3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid is an organic compound that features a benzoic acid core substituted with a 4,5-dimethoxy-2-nitrophenylmethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid typically involves the following steps:
Nitration: The starting material, 4,5-dimethoxybenzaldehyde, undergoes nitration to introduce the nitro group at the 2-position.
Methoxylation: The nitrated product is then subjected to methoxylation to introduce the methoxy groups at the 4 and 5 positions.
Benzylation: The intermediate product is then reacted with benzyl chloride to form the benzylic ether.
Carboxylation: Finally, the benzylic ether is carboxylated to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common nucleophiles for substitution reactions include halides (e.g., chloride, bromide) and alkoxides.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy groups can also influence the compound’s reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxybenzoic acid: Similar structure but lacks the nitro group.
4,5-Dimethoxy-2-nitrobenzyl chloride: Similar structure but lacks the benzoic acid moiety.
3,4-Dimethoxyphenethylamine: Similar structure but has an amine group instead of a carboxylic acid.
Uniqueness
3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid is unique due to the presence of both the nitro group and the methoxy groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
90429-07-5 |
|---|---|
Fórmula molecular |
C16H15NO7 |
Peso molecular |
333.29 g/mol |
Nombre IUPAC |
3-[(4,5-dimethoxy-2-nitrophenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C16H15NO7/c1-22-14-7-11(13(17(20)21)8-15(14)23-2)9-24-12-5-3-4-10(6-12)16(18)19/h3-8H,9H2,1-2H3,(H,18,19) |
Clave InChI |
TYRVLDSWNMWRNJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)COC2=CC=CC(=C2)C(=O)O)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(4-Butoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14355135.png)
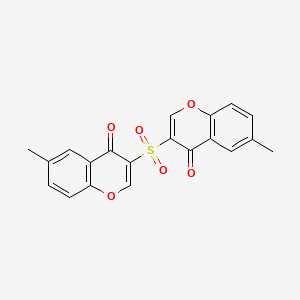
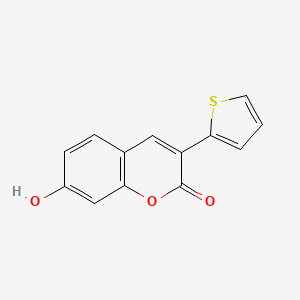
![2-(4-Bromo-2-nitrophenyl)-1-[4-(4-bromophenoxy)phenyl]ethan-1-one](/img/structure/B14355171.png)
![N-[2-(Pentafluorophenoxy)phenyl]acetamide](/img/structure/B14355176.png)
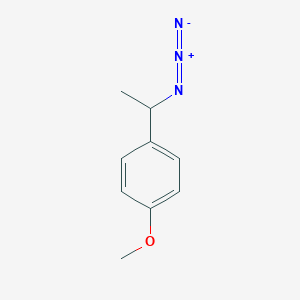

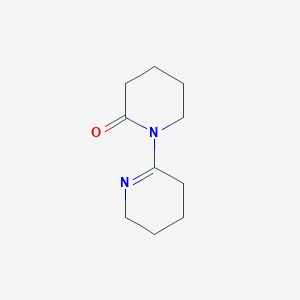
![Methyl bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14355198.png)
![N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide](/img/structure/B14355200.png)


